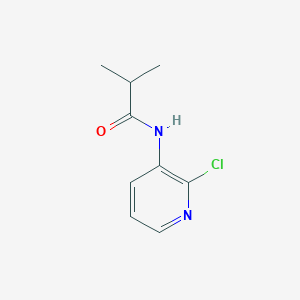

N-(2-Chloro-3-pyridinyl)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a chemical compound that belongs to the class of pyridinecarboxamides. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom, and an amide functional group. The specific compound has a chloro substituent on the pyridine ring and a methyl group on the propanamide moiety.

Synthesis Analysis

The synthesis of related pyridinecarboxamide compounds involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted benzenes, as seen in the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides have been synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester . The synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide provides insight into the reaction conditions and optimization for chlorinated pyridinecarboxamides .

Molecular Structure Analysis

The molecular structure of pyridinecarboxamide derivatives can be complex, as seen in the study of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which exhibits a tetragonal space group and a unique molecular geometry . The crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide using X-ray diffraction and DFT calculations further demonstrates the intricacies of such compounds .

Chemical Reactions Analysis

Chemoselective reactions of pyridinecarboxamide derivatives with electrophiles have been studied, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines . The reactivity of these compounds is influenced by the presence of nucleophilic centers, which can be predicted by ab initio calculations.

Physical and Chemical Properties Analysis

The physicochemical properties of N-(chlorophenyl)pyridinecarboxamides have been extensively studied, revealing that hydrogen bonding plays a significant role in their aggregation and molecular planarity . The melting temperatures of these compounds are influenced by lattice energy and molecular symmetry, following Carnelley’s rule . Additionally, the solubility of polyamides based on pyridine derivatives in polar solvents indicates the influence of the pyridyl moiety on the physical properties of these polymers .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

N-Pyridinyl(methyl)-N1-substituted-3-indolepropanamides, a class that includes N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, have been studied for their anti-inflammatory activity. This research found that certain propanamides exhibited significant activity in reducing ear edema and were effective in the carrageenan rat paw edema model. Importantly, some derivatives in this class demonstrated high levels of activity without toxic effects observed in related compounds (Gallard et al., 2003).

Antidepressant and Nootropic Activities

Research on Schiff's bases and 2-azetidinones derived from N-(2-Chloro-3-pyridinyl)-2-methylpropanamide showed potential antidepressant and nootropic (cognitive-enhancing) activities. These compounds exhibited dose-dependent antidepressant and nootropic effects, indicating the 2-azetidinone skeleton's potential as a central nervous system active agent (Thomas et al., 2016).

Synthesis and Molecular Structure

Studies on the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which include N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, have been conducted to understand their molecular structure better. These studies are crucial for the development of pharmaceuticals and understanding the compound's chemical behavior (Qing-cai, 2011).

Metabolic Pathway Analysis

An in-depth study of the metabolic fate and disposition of a related compound, 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide, in rats and dogs revealed extensive metabolism with major pathways including oxidation and phase II glucuronidation or sulfation. This study provides insights into the metabolic pathways of similar compounds, which is critical for drug development and safety evaluation (Yue et al., 2011).

Hyperglycemic-Hypoglycemic Activity

N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, a category related to N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, have been synthesized to study the impact of substituents on blood glucose levels. This research contributes to the understanding of how structural modifications in such compounds can lead to varied biological activities, including hyperglycemic and hypoglycemic effects (Yeung & Knaus, 1987).

Eigenschaften

IUPAC Name |

N-(2-chloropyridin-3-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(2)9(13)12-7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSJTVAAHWPVSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404801 |

Source

|

| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-3-pyridinyl)-2-methylpropanamide | |

CAS RN |

547705-74-8 |

Source

|

| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)